Akt-IN-6

Oncology Signal Transduction Kinase Inhibition

Akt-IN-6 (INCB-047775) is an orally bioavailable pan-Akt inhibitor (Akt1/2/3 IC50 <500 nM) built on a distinct isoindolinone-pyrazole-carbonitrile scaffold. Its high DMSO solubility (≥125 mg/mL) enables concentrated stock preparation—reducing vehicle artifacts in cellular assays—while oral bioavailability supports chronic dosing in rodent xenograft models with minimal handling stress. Validated for antiproliferative activity in PTEN-deficient and PI3K-mutant cancer lines. The scaffold is structurally divergent from ATP-competitive clinical candidates (ipatasertib, capivasertib), making it a critical tool for SAR exploration of novel binding interactions and resistance profiles.

Molecular Formula C22H20FN5O
Molecular Weight 389.4 g/mol
Cat. No. B10824944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt-IN-6
Molecular FormulaC22H20FN5O
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN
InChIInChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1
InChIKeyQXRHOURHCGFDIM-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt-IN-6 Pan-Akt Inhibitor for Cancer Research: Baseline and Key Characteristics


Akt-IN-6 (also known as Example 13 in patent WO2013056015A1 and INCB-047775) is a synthetic small-molecule inhibitor targeting the serine/threonine kinase Akt (protein kinase B). It belongs to the class of isoindolinone derivatives and functions as a pan-Akt inhibitor, demonstrating inhibitory activity against all three major Akt isoforms [1]. Its chemical structure features a central isoindolinone core substituted with a pyrazole-carbonitrile moiety, conferring favorable physicochemical properties for oral bioavailability . Akt-IN-6 is primarily utilized in oncology research to interrogate PI3K/Akt/mTOR signaling pathways, particularly in models harboring PTEN deficiency or PI3KCA mutations .

Akt-IN-6 Procurement: Why Pan-Akt Inhibitors Cannot Be Interchanged Without Evidence


Akt inhibitors represent a structurally and mechanistically diverse class, encompassing ATP-competitive inhibitors (e.g., ipatasertib, capivasertib) and allosteric inhibitors (e.g., MK-2206), each with distinct isoform selectivity profiles, off-target liabilities, and pharmacokinetic behaviors [1]. Even among pan-Akt inhibitors, differences in chemical scaffold, potency, and physicochemical properties can drastically alter experimental outcomes, particularly in in vivo models [2]. Substituting one Akt inhibitor for another without rigorous validation risks confounding phenotypic readouts and misinterpretation of target engagement [3]. The following quantitative evidence delineates the specific, verifiable attributes of Akt-IN-6 that inform scientific selection and procurement decisions.

Akt-IN-6 Quantitative Differentiation Evidence: Pan-Akt Isoform Activity Profile


Akt-IN-6 Pan-Akt Isoform Inhibitory Potency (IC50) Compared to Clinical-Stage ATP-Competitive and Allosteric Inhibitors

Akt-IN-6 demonstrates pan-Akt inhibitory activity with IC50 values below 500 nM against all three Akt isoforms (Akt1, Akt2, Akt3) in cell-free biochemical assays [1]. In contrast, the clinical-stage ATP-competitive inhibitor capivasertib (AZD5363) exhibits significantly higher potency, with IC50 values of 3 nM (Akt1), 8 nM (Akt2), and 8 nM (Akt3) . The allosteric inhibitor MK-2206 shows an intermediate profile with IC50 values of 8 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3) [2]. This potency differential indicates that Akt-IN-6 is a moderately potent pan-inhibitor suitable for research contexts where maximal target engagement is not the primary objective, or where a less potent tool compound is required for pathway modulation studies.

Oncology Signal Transduction Kinase Inhibition

Akt-IN-6 Chemical Scaffold Differentiation: Isoindolinone Core vs. Pyrrolopyrimidine and Other Chemotypes

Akt-IN-6 is characterized by a distinct isoindolinone core structure substituted with a 1-methyl-1H-pyrazole-4-carbonitrile group, as disclosed in patent WO2013056015A1 (Example 13) [1]. This chemical scaffold differs fundamentally from the pyrrolopyrimidine core of capivasertib and the ATP-competitive chemotype of ipatasertib (GDC-0068) [2][3]. The isoindolinone scaffold may impart unique physicochemical properties, including a calculated logP of 1.38 and topological polar surface area (tPSA) of 87.9 Ų, which are predictive of oral bioavailability and blood-brain barrier permeability .

Medicinal Chemistry Chemical Biology Kinase Inhibitor Scaffolds

Akt-IN-6 Oral Bioavailability Claim: Differentiated from Non-Oral Tool Compounds

Vendor descriptions explicitly classify Akt-IN-6 as an orally bioavailable small molecule . While specific PK parameters (e.g., %F, Cmax) are not publicly disclosed, the claim of oral bioavailability distinguishes it from common research-grade Akt inhibitors such as Akti-1/2 (Akt Inhibitor VIII), which is primarily used for in vitro or intraperitoneal administration . This property suggests Akt-IN-6 may be suitable for chronic oral dosing studies in rodent models, a significant advantage for in vivo target validation experiments.

In Vivo Pharmacology Pharmacokinetics Oral Drug Delivery

Akt-IN-6 Solubility Profile: High DMSO Solubility Enables Flexible Formulation

Akt-IN-6 demonstrates high solubility in DMSO, with reported solubility of ≥125 mg/mL (approximately 321 mM) [1]. This is significantly higher than the DMSO solubility of some other Akt inhibitors, such as the allosteric inhibitor MK-2206, which typically requires formulation at lower concentrations for in vitro studies . High DMSO solubility facilitates the preparation of concentrated stock solutions, minimizing solvent carryover into sensitive cellular assays and enabling high-throughput screening applications.

Compound Handling Formulation In Vitro Assays

Akt-IN-6 Recommended Research Applications Based on Quantitative Differentiation


In Vivo Target Validation Studies Requiring Oral Dosing

Given its reported oral bioavailability , Akt-IN-6 is particularly well-suited for chronic oral administration studies in rodent models of cancer, such as PTEN-deficient tumor xenografts . This route of administration minimizes handling stress and more closely mimics clinical dosing paradigms compared to compounds requiring intraperitoneal or intravenous injection .

High-Throughput Screening and Robust In Vitro Assays

The high DMSO solubility of Akt-IN-6 (≥125 mg/mL) enables the preparation of concentrated stock solutions, which is advantageous for high-throughput screening campaigns and for minimizing DMSO vehicle effects in sensitive cellular assays [1]. This property reduces technical variability and improves assay reproducibility compared to less soluble Akt inhibitors.

Chemical Biology and SAR Studies Utilizing a Distinct Isoindolinone Scaffold

Akt-IN-6 serves as a valuable tool compound for exploring structure-activity relationships (SAR) around the isoindolinone core, which is structurally distinct from the pyrrolopyrimidine and ATP-competitive chemotypes of clinical-stage inhibitors [2]. This scaffold differentiation may reveal unique binding interactions or resistance profiles, informing the design of next-generation Akt inhibitors.

Pathway Modulation in PTEN-Deficient or PI3K-Mutant Cancer Models

Vendor data indicate that Akt-IN-6 exhibits potent antiproliferative activity in cancer cell lines harboring PTEN deficiency or PI3K mutations . This specificity makes it a suitable tool for validating Akt dependency in these genetic contexts, complementing studies with more potent but potentially less selective pan-inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.